molecular formula C10H10BrFO B13553521 4-(4-Bromo-2-fluorophenyl)butanal

4-(4-Bromo-2-fluorophenyl)butanal

Cat. No.: B13553521
M. Wt: 245.09 g/mol
InChI Key: WGMMSGMSEGUXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-2-fluorophenyl)butanal is an organic compound with the molecular formula C10H10BrFO. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a butyl chain, which is further substituted with a bromo and a fluoro group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenyl)butanal typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenyl)butanal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

Scientific Research Applications

4-(4-Bromo-2-fluorophenyl)butanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)butanal depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism of action would depend on the target molecule it is designed to interact with, which could involve binding to specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-2-fluorophenyl)butanal is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can provide distinct electronic and steric effects compared to similar compounds .

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

4-(4-bromo-2-fluorophenyl)butanal

InChI

InChI=1S/C10H10BrFO/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-7H,1-3H2

InChI Key

WGMMSGMSEGUXJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.